(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

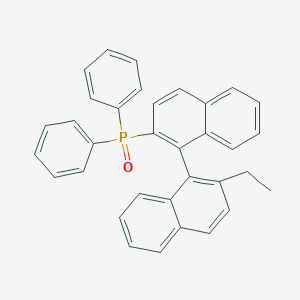

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is a complex organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a phosphoryl group attached to a naphthalene ring system, which is further substituted with ethyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

准备方法

The synthesis of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl typically involves several steps:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine oxide.

From Metallated Phosphines: Metallated phosphines can be reacted with appropriate electrophiles to yield the target compound.

Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also be employed to synthesize this compound.

Reduction of Phosphine Oxides: Phosphine oxides can be reduced under specific conditions to form the desired product.

C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another method to synthesize this compound.

化学反应分析

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

科学研究应用

Asymmetric Synthesis

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is primarily utilized as a chiral ligand in asymmetric catalysis. It facilitates the production of enantiomerically pure compounds crucial for pharmaceutical applications. The ability to control stereochemistry is vital for the efficacy of many therapeutic agents.

Organometallic Chemistry

This compound plays a significant role in the preparation of organometallic complexes, enhancing the efficiency of reactions in materials science and catalysis. It has been used to develop catalysts that improve reaction rates and selectivity in various chemical transformations.

Pharmaceutical Development

Research indicates that this compound is instrumental in drug discovery processes. Its stereochemical properties allow for the design of new therapeutic agents that require specific spatial configurations for biological activity.

Material Science

The compound is applied in synthesizing advanced materials, such as polymers and nanomaterials, which have significant implications in electronics and coatings. Its unique properties allow for tailoring material characteristics for specific applications.

Research in Catalysis

This compound is also used extensively in various catalytic processes, providing researchers with reliable tools for optimizing reaction conditions and improving yields across multiple reactions.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral ligand for producing enantiomerically pure compounds | Essential for pharmaceutical efficacy |

| Organometallic Chemistry | Enhances efficiency in reactions involving organometallic complexes | Increases reaction rates and selectivity |

| Pharmaceutical Development | Critical in drug discovery for therapeutic agents requiring specific stereochemistry | Promotes development of effective drugs |

| Material Science | Involved in synthesizing polymers and nanomaterials | Tailors material properties for electronics and coatings |

| Research in Catalysis | Serves as a catalyst in various chemical reactions | Improves yields and optimizes reaction conditions |

Case Study 1: Asymmetric Catalysis

In a study published by RSC Advances, this compound was employed as a ligand in asymmetric hydrogenation reactions. The results demonstrated significant improvements in enantioselectivity compared to traditional catalysts, showcasing its potential in synthesizing chiral pharmaceuticals .

Case Study 2: Organometallic Complexes

Research highlighted in the Journal of Organometallic Chemistry detailed the use of this compound to form novel organometallic complexes with enhanced catalytic properties. These complexes exhibited superior performance in C-C coupling reactions, indicating the compound's versatility .

Case Study 3: Material Development

A recent investigation into polymer synthesis revealed that incorporating this compound into polymer matrices improved mechanical properties while maintaining thermal stability. This application is particularly relevant for developing advanced materials used in high-performance electronics .

作用机制

The mechanism of action of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical and chemical processes .

相似化合物的比较

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl can be compared with other similar compounds such as:

1.1’-Binaphthyl-2.2’-diphenyl phosphine: This compound also contains a naphthalene ring system and is used in similar applications.

Acylphosphine Oxides: These compounds share the phosphoryl group and are used as photoinitiators in various applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .

生物活性

(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is a phosphine oxide compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phosphoryl group attached to a naphthalene ring system. The molecular formula is C34H27OP, and it has a molecular weight of approximately 482.55 g/mol. Its IUPAC name is 1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene, and it is identified by the CAS number 137769-29-0.

| Property | Value |

|---|---|

| Molecular Formula | C34H27OP |

| Molecular Weight | 482.55 g/mol |

| Density | 1.23 g/cm³ |

| Boiling Point | 683.93 °C |

| Refractive Index | 1.702 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and coordination with metal ions. The phosphoryl group enhances its reactivity and facilitates interactions with enzymes and receptors, potentially influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties:

Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to affect the signaling pathways involved in cell proliferation and survival.

2. Enzyme Inhibition:

The compound acts as an inhibitor for specific enzymes, particularly those involved in phosphoinositide metabolism. This inhibition can lead to altered cellular signaling, which may contribute to its anticancer effects.

3. Coordination Chemistry:

Due to its phosphine oxide nature, this compound can form complexes with transition metals, enhancing its potential as a catalyst in various organic reactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Research: Research in Biochemical Journal highlighted the compound's ability to inhibit phosphoinositide-specific phospholipase C, leading to decreased intracellular calcium levels and altered cell signaling.

属性

IUPAC Name |

1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27OP/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)36(35,28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVJHLVLOKOIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。